molecular formula C5H11NO B13549382 2-Amino-3-methylbut-3-en-1-ol

2-Amino-3-methylbut-3-en-1-ol

Cat. No.: B13549382
M. Wt: 101.15 g/mol
InChI Key: YYNOUQKSZNAOTL-UHFFFAOYSA-N
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Description

2-Amino-3-methylbut-3-en-1-ol is a chiral amino alcohol building block of significant interest in synthetic organic chemistry. Its structure, featuring both an amino group, a hydroxyl group, and a reactive alkene moiety, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural products . Researchers value this compound for its potential in cyclization reactions and as a scaffold for heterocyclic compounds. Amino alcohols with structures like this compound are widely employed as ligands in asymmetric synthesis and catalysts, and are key intermediates in medicinal chemistry for creating targeted active ingredients . Handling should be in accordance with laboratory safety protocols. As with related amino alcohols, this compound may cause skin and eye irritation . It is essential to consult the safety data sheet (SDS) before use. For Research Use Only. Not for human or therapeutic use. Disclaimer: The information presented is based on analogous compounds and general chemical knowledge. The specific properties, safety data, and CAS number for this compound should be confirmed through experimental analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-amino-3-methylbut-3-en-1-ol

InChI

InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h5,7H,1,3,6H2,2H3

InChI Key

YYNOUQKSZNAOTL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CO)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 3 Methylbut 3 En 1 Ol

Stereoselective Synthesis of 2-Amino-3-methylbut-3-en-1-ol and its Enantiomers

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. The development of methods to selectively produce one enantiomer over the other is a key focus of modern synthetic chemistry, driven by the distinct biological activities often exhibited by different enantiomers. beilstein-journals.orgrug.nl Strategies to construct the chiral center include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations. sfu.caucl.ac.ukacs.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org Transition metal catalysis, particularly with palladium, is a powerful tool for the synthesis of allylic amines. organic-chemistry.orgacs.org For instance, the palladium-catalyzed allylic amination of allylic alcohols or their derivatives (e.g., carbonates, acetates) with an amine source can forge the crucial carbon-nitrogen bond. organic-chemistry.orgacs.org The enantioselectivity is controlled by chiral ligands complexed to the metal center. A variety of monodentate and bidentate phosphine-based ligands have been developed, achieving high enantioselectivities (up to 98% ee) in model reactions. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. One reported one-pot protocol for creating optically active allylic alcohols involves an enantioselective enone epoxidation followed by a Wharton-reaction sequence. pnas.org This method can generate tertiary allylic alcohols with excellent enantiomeric excess, a structure analogous to the target compound. pnas.org

Table 1: Examples of Catalytic Systems for Asymmetric Allylic Substitution

Catalyst/Ligand System Substrate Type Nucleophile Reported Enantioselectivity (ee) Reference
Pd / (R,R)-DACH-naphthyl 2-Vinyloxirane 1,3-Disubstituted hydrazines Up to 93% acs.org
Pd / TADDOL-based phosphoramidite (B1245037) (L1) rac-1,3-Diphenylallyl acetate Dimethyl malonate Up to 98% acs.org

This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the chiral product. sfu.ca While no direct synthesis of this compound using this method is detailed in the provided context, the principles are widely applied. For example, chiral auxiliaries have been used in Diels-Alder reactions, alkylations, and cycloadditions to induce high diastereoselectivity. sfu.cauct.ac.za

A potential route could involve attaching a chiral auxiliary to a precursor molecule, performing a key bond-forming reaction to set the stereocenter, and then removing the auxiliary. For example, chiral Schiff bases derived from 2-hydroxypinan-3-one have been used for the diastereoselective alkylation of aminomethyl-heterocycles, though this approach can be sensitive to the substrate's functional groups. researchgate.net Similarly, imidazolidin-2-ones, which can be derived from allylic amines, have found application as chiral auxiliaries themselves. nih.gov

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high stereoselectivity of enzymes under mild, aqueous conditions. ucl.ac.ukresearchgate.net The synthesis of chiral amino alcohols is a prime application for this technology. ucl.ac.uknih.gov

A promising strategy for synthesizing chiral amino alcohols involves multi-enzyme cascades. ucl.ac.uknih.gov For example, an ene-reductase (ER) can asymmetrically reduce the double bond of an activated alkene, while a transaminase (TAm) can install an amino group onto a ketone with high enantioselectivity. ucl.ac.uk A biocatalytic cascade combining an ene-reductase and a transaminase could potentially be designed to produce diastereomerically enriched amino alcohols from unsaturated α-hydroxyketone precursors. ucl.ac.uk This approach represents a significant advance in green chemistry for accessing these valuable chiral building blocks. ucl.ac.uk The choice of enzyme homologue is critical, as it determines the stereochemical outcome of the reaction. nih.gov

Classical and Reductive Synthetic Routes to this compound

Classical synthetic methods, including the reduction of functionalized precursors, remain fundamental for accessing amino alcohols. These routes often involve robust and well-established chemical transformations.

The reduction of the carboxylic acid moiety of an amino acid to a primary alcohol is a direct method for producing amino alcohols. benthamopen.comstackexchange.com To synthesize this compound, the corresponding unsaturated amino acid, 2-amino-3-methylbut-3-enoic acid, would serve as the requisite precursor.

The reduction requires potent reagents as sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective at reducing carboxylic acids. stackexchange.com Several effective methods have been developed:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can directly reduce amino acids to amino alcohols. stackexchange.comjocpr.com However, it is expensive and highly flammable, making large-scale applications challenging. stackexchange.comjocpr.com

Borane Complexes: Borane (BH₃) in tetrahydrofuran (B95107) (THF) is an effective reagent for this transformation.

Sodium Borohydride with Additives: To enhance the reactivity of NaBH₄, it is often used in combination with other reagents. The NaBH₄/I₂ system is a notable example that can reduce N-protected or unprotected amino acids to their corresponding alcohols. stackexchange.comjocpr.com Another approach involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before reduction with NaBH₄. benthamopen.com This method is convenient, uses less hazardous reagents, and proceeds with retention of optical purity. benthamopen.com Similarly, using KBH₄ in conjunction with AlCl₃ has been shown to be a facile and efficient system. tsijournals.com

Table 2: Comparison of Reagent Systems for the Reduction of α-Amino Acids

Reagent System Key Features Typical Yields Reference
LiAlH₄ Strong reducing agent, directly reduces carboxyl groups. 73-75% (for Valine) jocpr.com
NaBH₄ / I₂ Selective, avoids issues with expensive/flammable reagents. 80-98% stackexchange.comjocpr.com
CDI activation, then NaBH₄ One-pot reaction, short reaction time, easy work-up. Good to Excellent benthamopen.com

An alternative synthetic strategy involves starting with an alkynyl alcohol and transforming it into the target allylic amino alcohol. This approach builds the carbon skeleton first, followed by the installation and manipulation of the necessary functional groups. A plausible pathway could begin with 2-methyl-3-butyn-2-ol. The alkyne can be converted to a vinyl group through a reductive coupling reaction. For example, the reductive coupling of terminal alkynes with aldehydes can afford allylic alcohols with high E/Z selectivity. organic-chemistry.org

Subsequent introduction of the amine functionality could be achieved through various methods, such as an Overman rearrangement. This powerful reaction involves the nih.govnih.gov-sigmatropic rearrangement of an allylic imidate, formed from an allylic alcohol, to create an allylic amine. organic-chemistry.org This sequence allows for the stereospecific transfer of chirality and is a well-established method for synthesizing optically active allylic amines. pnas.org Another approach is the direct amination of an allylic alcohol, often catalyzed by transition metals like molybdenum or palladium. organic-chemistry.org

Multi-Component Coupling Reactions for the Construction of this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. scholaris.cawhiterose.ac.uk This approach offers significant advantages in terms of atom economy, time, and cost-effectiveness. scholaris.ca The construction of a molecule like this compound, with its vicinal amino and hydroxyl groups and an adjacent vinyl moiety, is well-suited for MCR-based methodologies.

While specific multi-component reactions leading directly to this compound are not extensively documented in readily available literature, the principles of MCRs can be applied to its synthesis. For instance, a hypothetical MCR could involve the coupling of a nitrogen source, a carbonyl compound, and a vinyl organometallic reagent. The development of novel catalyst systems, potentially involving transition metals like palladium or copper, could facilitate such transformations. scholaris.carsc.org The efficiency of MCRs lies in their ability to generate molecular complexity in a single step, minimizing purification processes and reducing waste. msuniv.ac.in

Reactant Type 1 Reactant Type 2 Reactant Type 3 Potential Catalyst Key Bond Formations
Ammonia or AmineAldehyde/KetoneVinyl OrganometallicLewis Acid/Transition MetalC-N, C-C, C-O
IsocyanideCarbonyl CompoundVinylboronic AcidPalladium CatalystC-N, C-C, C-C
NitrileEpoxideGrignard ReagentCopper CatalystC-N, C-O, C-C

This table presents hypothetical multi-component reaction strategies for the synthesis of this compound, illustrating the diversity of potential starting materials and catalysts.

Protecting Group Strategies for the Synthesis of Polyfunctional this compound

The presence of multiple reactive functional groups—an amino group, a hydroxyl group, and a double bond—in this compound necessitates the use of protecting groups during its synthesis to achieve selectivity. organic-chemistry.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. organic-chemistry.orgresearchgate.net

The amino group is typically protected as a carbamate (B1207046), such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z), which can be easily introduced and later removed under specific acidic or hydrogenolytic conditions, respectively. researchgate.net The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) or silyl (B83357) ethers) or an acetal. The choice of protecting groups is crucial and often follows an "orthogonal" strategy, where each protecting group can be removed selectively without affecting the others. organic-chemistry.org

For instance, a synthetic route might involve the protection of the amino group as a Boc derivative, allowing for subsequent reactions on the hydroxyl group. Alternatively, protecting the hydroxyl group as a silyl ether would enable transformations involving the amino group. The careful selection and application of these protecting groups are fundamental to the successful multi-step synthesis of complex molecules like this compound. thieme-connect.de

Functional Group Protecting Group Introduction Reagents Removal Conditions
Amino (-NH2)Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347)Trifluoroacetic acid (TFA)
Amino (-NH2)Z (Benzyloxycarbonyl)Benzyl chloroformateH2, Pd/C
Hydroxyl (-OH)TBDMS (tert-butyldimethylsilyl)TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (B91410) (TBAF)
Hydroxyl (-OH)Benzyl (Bn)Benzyl bromide, NaHH2, Pd/C

This table details common protecting groups for amino and hydroxyl functionalities, along with their introduction and removal conditions, which are critical for the selective synthesis of polyfunctional compounds.

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. jocpr.commlsu.ac.in Atom economy, a key concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

The synthesis of this compound can be designed to be more sustainable by adhering to these principles. For example, catalytic reactions are preferred over stoichiometric ones as they reduce the amount of waste generated. jocpr.com The use of renewable starting materials and environmentally friendly solvents also contributes to a greener synthetic process. mlsu.ac.in

One potential green route for a related compound, 3-methyl-but-3-en-1-ol, involves the isomerization of isoprenal, which can be derived from renewable sources. mlsu.ac.in This highlights the potential for developing bio-based routes to key intermediates. Furthermore, designing syntheses with a high atom economy, such as addition reactions or MCRs, directly addresses the goal of minimizing waste. jocpr.comresearchgate.net The selection of catalysts that can be easily recovered and reused is another important aspect of green synthesis.

Green Chemistry Principle Application in Synthesis Example
Atom EconomyMaximize incorporation of reactant atoms into the product.Use of addition reactions or multi-component reactions.
CatalysisUse of catalysts in small amounts instead of stoichiometric reagents.Transition metal-catalyzed cross-coupling reactions. rsc.org
Renewable FeedstocksUtilize starting materials derived from biological sources.Synthesis from bio-based isoprenoids. mlsu.ac.in
Safer SolventsEmploy non-toxic and environmentally benign solvents.Use of water or ethanol (B145695) as reaction media. researchgate.net

This table outlines the application of key green chemistry principles to the synthesis of this compound, demonstrating pathways to more sustainable chemical production.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Methylbut 3 En 1 Ol

Reactions Involving the Alkene Moiety of 2-Amino-3-methylbut-3-en-1-ol

The carbon-carbon double bond in this compound is a key site for a variety of addition and transformation reactions. Its electronic properties and steric environment, influenced by the adjacent amino and hydroxyl groups, play a crucial role in determining the outcome of these reactions.

Electrophilic Addition Reactions and Regioselectivity Studies of this compound

Electrophilic addition reactions to alkenes are fundamental transformations in organic synthesis. In the case of this compound, the addition of electrophiles across the double bond can potentially lead to a mixture of regioisomers. The regioselectivity of these reactions is governed by the stability of the carbocation intermediate formed during the reaction.

The reaction of allylic alcohols, such as 2-methylbut-3-en-2-ol, with hydrogen halides like HBr proceeds through an electrophilic addition mechanism. pearson.com This process involves the formation of a carbocation intermediate, and the stability of this carbocation dictates the major product. pearson.com Due to the potential for carbocation rearrangements, a mixture of products is often observed. pearson.com For instance, the reaction of 2-methylbut-3-en-2-ol with HBr yields a mixture of bromoalkenes, including 1-bromo-3-methylbut-2-ene and 3-bromo-3-methylbut-1-ene, highlighting the complex interplay of direct addition and rearrangement pathways. pearson.com

The stability of carbocations is a critical factor in these reactions. More substituted carbocations are generally more stable. pearson.com In the context of this compound, protonation of the alkene would lead to a tertiary carbocation, which is relatively stable. Subsequent attack by a nucleophile would then determine the final product structure. The regioselectivity is therefore highly dependent on the specific reaction conditions and the nature of the electrophile and nucleophile involved. pearson.com

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. maxapress.com The alkene functionality in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, a widely used method for synthesizing five-membered heterocyclic rings. maxapress.comresearchgate.net These reactions offer a direct route to complex cyclic structures with good control over stereoselectivity. maxapress.com

The intramolecular [3+2] cycloaddition of a molecule containing both a nitrone and an alkene moiety, for example, can lead to the formation of isoxazolidine (B1194047) rings. maxapress.com The regioselectivity and stereoselectivity of such reactions are often predictable based on computational studies, which can determine the most favorable reaction pathway. maxapress.com The formation of fused or bridged ring systems is possible, with the outcome depending on the specific geometry of the transition state. maxapress.com

The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, is a known method for synthesizing thietanes, four-membered sulfur-containing heterocycles. beilstein-journals.org While direct examples involving this compound are not prevalent in the literature, the principle suggests its potential as a reactant in forming novel thietane (B1214591) derivatives.

Olefin Metathesis and Cross-Coupling Reactions of this compound

Olefin metathesis is a versatile reaction that allows for the rearrangement of carbon-carbon double bonds. researchgate.net This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, can be applied to various transformations, including ring-closing metathesis and cross-metathesis. researchgate.netarkat-usa.org Allylic alcohols are common substrates in these reactions. core.ac.uk

Cross-metathesis reactions involving allylic alcohols can be used to synthesize more complex molecules. core.ac.uk For instance, the cross-metathesis of an allylic alcohol with another olefin can lead to the formation of a new carbon-carbon bond with control over the stereochemistry of the resulting double bond. core.ac.uk The efficiency and selectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. researchgate.net

While specific examples of olefin metathesis with this compound are not extensively documented, the reactivity of the related compound 3-methylbut-3-en-1-ol in such transformations suggests its potential. For example, 3-methylbut-3-en-1-ol can be a precursor for the synthesis of substrates for ring-closing metathesis. arkat-usa.org

Transformations of the Amine Functionality in this compound

The primary amino group in this compound is a key nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Alkylation Reactions of the Amino Group in this compound

The amino group of this compound can be readily acylated or alkylated to form a variety of derivatives. Acylation is typically achieved by reacting the amine with an acyl chloride or anhydride, often in the presence of a base. This reaction leads to the formation of an amide. For example, the reaction of an amino alcohol with benzoyl chloride results in the corresponding benzoyl amide.

Alkylation of the amino group can be accomplished using alkyl halides. These reactions are fundamental in organic chemistry for the synthesis of secondary and tertiary amines. The Friedel-Crafts alkylation, a classic carbon-carbon bond-forming reaction, involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid. masterorganicchemistry.comrsc.org While not a direct reaction of the amino group itself, it exemplifies the importance of alkylation reactions in organic synthesis. masterorganicchemistry.comrsc.org

Reaction Type Reagent Product Type Reference
AcylationAcyl ChlorideAmide
AcylationBenzoyl ChlorideBenzoyl Amide
AlkylationAlkyl HalideSecondary/Tertiary Amine

Formation of Nitrogen-Containing Heterocycles from this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. rsc.org These cyclic structures are prevalent in many biologically active compounds and pharmaceuticals. rsc.org

One common strategy involves the dehydrative cyclization of amino alcohols. For instance, β-hydroxy amides, which can be derived from amino alcohols, can undergo metal-catalyzed dehydrative cyclization to form oxazolines. This reaction is often stereospecific, with the stereochemistry of the starting material influencing the stereochemistry of the product.

The synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrazoles, often utilizes building blocks with amine functionalities. rsc.org While direct synthesis from this compound may require multiple steps, its structural motifs are relevant to the construction of these important heterocyclic systems.

Amine-Directed Catalysis Utilizing this compound

The primary amine in this compound can act as a directing group in metal-catalyzed reactions. By coordinating to a metal center, the amine can position the catalyst to facilitate reactions at nearby C-H or C-C bonds. This strategy is a powerful tool in organic synthesis for achieving high levels of regio- and stereoselectivity. While specific examples utilizing this compound are not extensively documented, the principle is well-established. For instance, chiral 1,2-diamines are known to serve as effective ligands in a variety of catalytic asymmetric reactions, highlighting the potential of the amino group in this compound to direct catalytic processes. researchgate.net

Derivatization and Reactions of the Hydroxyl Group in this compound

The primary hydroxyl group is a key site for derivatization, enabling the synthesis of a wide array of esters, ethers, and oxidized products. Such transformations often require the strategic protection of the amino group to prevent side reactions. The use of a tert-butoxycarbonyl (BOC) protecting group is a common strategy for the amino group in similar polyfunctional molecules, allowing for selective reactions at other sites.

Esterification and Etherification Strategies for this compound

Esterification of this compound can be achieved through several methods. One sophisticated approach involves the palladium-catalyzed carbonylation of the corresponding allylic alcohol. google.com In this type of reaction, a structurally similar substrate, 3-methylbut-1-en-3-ol, is carbonylated in the presence of methanol (B129727) to yield methyl 4-methylpent-3-enoate. google.com This suggests a plausible route for the esterification of this compound, likely requiring N-protection.

Table 1: Palladium-Catalyzed Esterification of Structurally Related Allylic Alcohols

Substrate Alcohol Catalyst System Pressure Temp. Product Yield Reference
Pent-1-en-3-ol Methanol PdCl₂(PPh₃)₂ 600 bar 100 °C Methyl hex-3-enoate 78% google.com
Hex-1-en-3-ol Ethanol (B145695) PdCl₂(PPh₃)₂ 600 bar 100 °C Ethyl hept-3-enoate 54% google.com
3-Methylbut-1-en-3-ol Methanol PdCl₂(PPh₃)₂ 500 bar 100 °C Methyl 4-methylpent-3-enoate 47% google.com

For etherification, the hydroxyl group can be displaced under Mitsunobu conditions. In a synthesis of a related amino phosphonate, a hydroxyl group was successfully displaced with phthalimide, demonstrating a viable pathway that could be adapted for ether formation by using an alcohol as the nucleophile. academie-sciences.fr

Oxidation Reactions of the Hydroxyl Group in this compound

The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The oxidation of the parent alcohol, 3-methylbut-3-en-1-ol, to 3-methylbut-3-enoic acid has been achieved with high efficiency using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid. For selective oxidation to the aldehyde, milder reagents would be necessary. In a related synthesis, an allylic alcohol was selectively oxidized to the corresponding E-configurated aldehyde using selenium dioxide. academie-sciences.fr

Table 2: Oxidation of Related Unsaturated Alcohols

Substrate Reagent Product Type Yield Reference
3-Methylbut-3-en-1-ol KMnO₄ Carboxylic Acid >80%
3-Methylbut-3-en-1-ol CrO₃, H₂SO₄ Carboxylic Acid High
(E)-(5-hydroxy-4-methylpent-3-en-1-yl) phosphonate SeO₂ Aldehyde - academie-sciences.fr

Participation of this compound in Ring-Closing Reactions

The bifunctional nature of this compound makes it an ideal candidate for intramolecular cyclization reactions to form various heterocyclic structures. A notable example is the potential synthesis of 1,3-oxazinan-2-ones through a cascade reaction with carbon dioxide and an alkynol, a transformation demonstrated with other amino alcohols. chinesechemsoc.org In such a reaction, both the amine and hydroxyl groups participate in the formation of the heterocyclic ring. chinesechemsoc.org

Furthermore, the alkene functionality can participate in ring-closing metathesis (RCM). Iridium-catalyzed allylic amination followed by RCM has been used to synthesize cyclic β-amino alcohol derivatives, suggesting a viable pathway for converting this compound into cyclic structures. thegoodscentscompany.com

Cascade and Tandem Reactions Involving Multiple Functional Groups of this compound

Cascade and tandem reactions provide an efficient means to build molecular complexity from simple starting materials in a single pot. A plausible cascade reaction for this compound is its conversion into 1,3-oxazinan-2-ones. chinesechemsoc.org This process, catalyzed by a metal-organic framework (MOF), involves the initial reaction of an alkynol with CO₂ to form an α-alkylidene cyclic carbonate. chinesechemsoc.org This intermediate then reacts with the amino alcohol, where the amine and hydroxyl groups act as nucleophiles to construct the final heterocyclic product. chinesechemsoc.org

Computational and Experimental Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. A combination of experimental techniques and computational calculations is often employed.

For the cascade synthesis of 1,3-oxazinan-2-ones from related amino alcohols, the mechanism was investigated using NMR spectroscopy, high-resolution mass spectrometry (HR-MS), and isotope labeling studies with ¹³CO₂. chinesechemsoc.org These experiments confirmed that the carbonyl group in the final product originated from CO₂. chinesechemsoc.org Density Functional Theory (DFT) calculations were also performed to model the interaction between the catalyst and the substrates, revealing that the catalyst activates both the alkynyl group of the alkynol and the hydroxyl group of the amino alcohol. chinesechemsoc.org

In other systems involving amino esters, kinetic and computational studies have been used to provide evidence for specific mechanisms, such as an SN2 pathway catalyzed by hydrogen-bond donors. These studies highlight the power of computational modeling to indicate how a catalyst can preferentially stabilize the transition state leading to the desired product through a network of non-covalent interactions. Such approaches would be invaluable in elucidating the detailed mechanistic pathways for transformations of this compound.

Applications of 2 Amino 3 Methylbut 3 En 1 Ol As a Chiral Building Block in Organic Synthesis

Construction of Complex Chiral Molecules Utilizing 2-Amino-3-methylbut-3-en-1-ol Scaffolds

The primary application of a chiral building block like this compound is to serve as a chiral auxiliary. wikipedia.orgtcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific, desired orientation. The inherent chirality of the auxiliary biases the reaction pathway, leading to high diastereoselectivity. After the key stereodefining reaction is complete, the auxiliary can be cleaved from the molecule and potentially recovered.

In the case of this compound, the amine and alcohol groups provide convenient handles for attachment to a substrate molecule. For example, the amine can form an amide bond with a carboxylic acid, or the alcohol can form an ester. Once attached, the stereocenter of the auxiliary, bearing the methyl and vinyl groups, creates a chiral environment that can influence the facial selectivity of reactions on the attached substrate, such as alkylations or aldol (B89426) reactions. wikipedia.org The vinyl group also offers a site for further chemical modification, allowing for the construction of even more complex structures post-reaction.

Development of Chiral Ligands for Asymmetric Catalysis Derived from this compound

Perhaps the most significant application of chiral amino alcohols is in the synthesis of ligands for asymmetric catalysis. These ligands coordinate to a metal center, and the resulting chiral complex catalyzes reactions enantioselectively. The proximity of the stereocenter to the coordinating atoms is crucial for effective chirality transfer. diva-portal.org

Phosphine-based ligands are ubiquitous in transition-metal catalysis. sioc-journal.cnnih.gov A prominent class of P,N-chelating ligands are the phosphine-oxazolines (PHOX). The synthesis of PHOX ligands typically begins with a chiral amino alcohol. umk.plmdpi.com For this compound, the synthetic strategy would first involve the construction of an oxazoline (B21484) ring (as detailed in 4.2.2), usually attached to an aryl group bearing a halogen, such as bromine. umk.pl

The subsequent step is the introduction of the phosphine (B1218219) moiety. A common method involves a halogen-metal exchange, where the bromo-aryl-oxazoline is treated with an organolithium reagent like n-butyllithium at low temperatures. This generates a lithiated intermediate, which is then quenched with a chlorophosphine, such as chlorodiphenylphosphine, to yield the final PHOX ligand. umk.plmdpi.com This modular approach allows for the synthesis of a library of ligands by varying the substituents on the phosphine atom or the backbone of the amino alcohol. These PHOX ligands are highly effective in a range of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. mdpi.combeilstein-journals.org

Table 1: Potential Phosphine-Oxazoline (PHOX) Ligands Derived from this compound This table presents hypothetical structures based on established synthetic routes for PHOX ligands.

Ligand Structure Ligand Name Potential Application
PHOX Ligand 1 (S)-4-(1-Methylvinyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole Asymmetric Hydrogenation, Heck Reaction
PHOX Ligand 2 (S)-2-(2-(Dicyclohexylphosphino)phenyl)-4-(1-methylvinyl)-4,5-dihydrooxazole Asymmetric Allylic Alkylation
PHOX Ligand 3 (S)-2-(2-(Di-tert-butylphosphino)phenyl)-4-(1-methylvinyl)-4,5-dihydrooxazole Iridium-catalyzed Hydrogenation of Olefins

Chiral 2-oxazolines are a "privileged" ligand class in asymmetric catalysis due to their straightforward synthesis, stability, and effectiveness in inducing enantioselectivity. nih.govmdpi.com The most direct method for their synthesis is the cyclization of a β-amino alcohol with a suitable electrophile. organic-chemistry.org this compound is an ideal precursor for this transformation.

Common synthetic routes include:

Reaction with Nitriles: In the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or copper salts, amino alcohols react with nitriles (e.g., benzonitrile) to form 2-oxazolines. nih.govorganic-chemistry.org

Reaction with Carboxylic Acids/Acyl Chlorides: The amino alcohol can first be acylated to form a β-hydroxy amide. Subsequent dehydration, often using reagents like thionyl chloride or via the Appel reaction, yields the oxazoline ring. diva-portal.org

The resulting oxazoline ligand, featuring a stereogenic center at the C4 position derived from the amino alcohol, can be used in a variety of catalytic systems. The nitrogen atom of the oxazoline ring acts as a coordination site for metals such as copper, palladium, iridium, and rhodium. diva-portal.orgumk.pl

Table 2: Representative Oxazoline Ligands Derivable from this compound This table presents hypothetical structures based on established synthetic routes for oxazoline ligands.

Ligand Structure Reagents for Synthesis Ligand Type
Oxazoline Ligand 1 Benzonitrile, ZnCl₂ Monodentate Oxazoline
Oxazoline Ligand 2 2,6-Dichlorobenzoyl chloride, then dehydration Monodentate Oxazoline
Oxazoline Ligand 3 Malononitrile, Lewis Acid Bis(oxazoline) - BOX type precursor

This compound as a Precursor to Structurally Diverse Organic Compounds

The trifunctional nature of this compound allows it to be a starting point for a wide array of structurally diverse molecules beyond chiral ligands. The reactivity of the amine, alcohol, and vinyl groups can be addressed either independently or in concert.

Vinyl Group Transformations: The vinyl group is susceptible to various addition reactions. For instance, radical hydroamination of the related compound 3-methylbut-3-en-1-ol has been demonstrated, suggesting the vinyl group can be used to introduce new nitrogen-containing moieties. researchgate.net Halogenation reactions, such as bromination, can functionalize the double bond, installing a bromine atom that can be used in subsequent substitution or coupling reactions.

Amine and Alcohol Functionalization: The primary amine and alcohol can undergo standard transformations such as acylation, alkylation, and protection/deprotection sequences. This allows for the selective modification of the molecule and its incorporation into larger frameworks like peptides or polymers.

Cyclization Reactions: The bifunctional nature of the compound makes it a precursor for heterocycles. Besides oxazolines, it could potentially be used to synthesize morpholine (B109124) derivatives or other nitrogen- and oxygen-containing rings through intramolecular reactions involving the vinyl group.

Role of this compound in the Total Synthesis of Natural Product Scaffolds (non-pharmacological focus)

While direct use of this compound in a reported total synthesis is not prominent, its structural motif is present in various natural products. A key example is the plant hormone class of cytokinins, such as trans-zeatin (B1683218), which is chemically named 6-((E)-4-hydroxy-3-methylbut-2-en-1-ylamino)-9H-purine. royalsocietypublishing.org The synthesis of isotopically labeled trans-zeatin involves coupling the corresponding C5 amino alcohol side-chain with a purine (B94841) derivative (6-chloropurine). royalsocietypublishing.org This demonstrates how amino alcohols with this carbon skeleton are crucial for accessing important biological molecules.

Furthermore, related C5 building blocks are frequently used in the synthesis of natural products. For example, 2-methylbut-3-en-2-ol has been used to install an isopentenyl group in the total synthesis of the isoflavone (B191592) auriculatin. acs.org Similarly, the synthesis of chiral falcarindiol (B120969) analogues, which are polyacetylene natural products, has been achieved using building blocks like 2-methylbut-3-yn-2-ol. mdpi.com These examples underscore the strategic importance of C5 units in constructing complex natural product scaffolds, highlighting the potential of this compound as a valuable, albeit specialized, starting material in this field.

Advanced Spectroscopic and Computational Characterization of 2 Amino 3 Methylbut 3 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry of 2-Amino-3-methylbut-3-en-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of each nucleus.

The stereochemistry of amino alcohols and their derivatives can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons, helping to determine the relative configuration of stereocenters.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂OH)~3.5-3.7~65-70
C2 (-C(NH₂)-)~3.0-3.3~55-60
C3 (=C(CH₃)-)-~140-145
C4 (=CH₂)~5.0-5.2~112-115
-CH₃~1.7-1.9~20-25
-NH₂Variable (1.5-3.0)-
-OHVariable (2.0-4.0)-

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. fiveable.meksu.edu.sa

For this compound, characteristic vibrational frequencies are expected for the O-H, N-H, C=C, and C-O bonds. The O-H and N-H stretching vibrations typically appear as broad bands in the IR spectrum in the region of 3200-3600 cm⁻¹, with hydrogen bonding causing significant broadening. libretexts.orgfiveable.me Primary amines exhibit two N-H stretching bands (symmetric and asymmetric). libretexts.org The C=C stretching vibration of the vinyl group would be observed around 1640-1680 cm⁻¹. kcvs.ca Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it effective for observing the C=C stretching mode. ksu.edu.sas-a-s.org

Table 2: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)Weak
N-H (Amine)Stretching3300-3500 (two bands)Moderate
C=C (Alkene)Stretching1640-1680Strong
C-H (sp²)Stretching3010-3095Moderate
C-H (sp³)Stretching2850-2960Moderate
C-O (Alcohol)Stretching1050-1260Weak

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. exlibrisgroup.com The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (101.15 g/mol ). nih.gov

Alcohols and amines often exhibit characteristic fragmentation pathways. libretexts.org For amino alcohols, common fragmentation includes the loss of a water molecule (M-18) and α-cleavage adjacent to the nitrogen or oxygen atom. libretexts.orgnbu.edu.saarizona.edu The presence of nitrogen in a molecule often follows the "nitrogen rule," where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

For derivatives of this compound, the fragmentation patterns would be influenced by the nature of the derivatizing group. For example, acylation of the amine or alcohol would lead to characteristic losses of the acyl group.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. core.ac.uk While no crystal structures of this compound itself were found in the search, the technique is frequently applied to its metal complexes. core.ac.ukacs.org

In the solid state, amino alcohols can form extensive networks of hydrogen bonds involving the hydroxyl and amino groups. semanticscholar.org When complexed with a metal ion, this compound can act as a bidentate or tridentate ligand, coordinating through the nitrogen and oxygen atoms, and potentially the vinyl group. koreascience.kr The resulting geometry of the complex (e.g., square-planar, tetrahedral, or octahedral) would be determined by the metal ion and other coordinating ligands. koreascience.kr The solid-state structures of such complexes reveal crucial details about coordination modes and intermolecular interactions. core.ac.ukacs.org

Quantum Chemical Calculations (DFT, Ab Initio) on this compound

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules. acs.org These computational methods can provide insights that are complementary to experimental data.

Electronic Structure and Molecular Orbital Analysis of this compound

DFT calculations can be used to determine the optimized geometry of this compound and to analyze its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.govresearchgate.net For an amino alcohol, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO is often associated with the π* orbital of the C=C double bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational modeling is instrumental in elucidating reaction mechanisms, including the characterization of transition states and intermediates. acs.orgcdnsciencepub.com For transformations involving this compound, such as its participation in palladium-catalyzed allylic amination, DFT calculations can map out the potential energy surface of the reaction. acs.orgnih.govacs.org These studies can help to rationalize the observed stereoselectivity and regioselectivity of reactions by comparing the activation energies of different possible pathways. rsc.org For example, in the addition of amino alcohols to other molecules, computational studies can determine whether the reaction proceeds via the amino or the hydroxyl group by calculating the energy barriers for each pathway. nih.gov

Spectroscopic Property Prediction and Validation for this compound

The elucidation of the chemical structure and properties of novel compounds like this compound heavily relies on a synergistic approach combining experimental spectroscopic techniques and computational modeling. This section details the predicted spectroscopic properties of this compound and outlines the methodologies for their validation.

Predicted Spectroscopic Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of molecules before their synthesis or experimental analysis. kcvs.ca These predictions provide a foundational understanding of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts are sensitive to the electronic environment of each nucleus. Predicted NMR data for this compound are presented below. The predictions are based on computational models that calculate the magnetic shielding of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number Proton Predicted Chemical Shift (ppm) Multiplicity
1 -CH₂OH 3.5 - 3.7 Doublet of Doublets
2 -CH(NH₂) 3.0 - 3.2 Multiplet
3 =C(CH₃) 4.9 - 5.1 Singlet
4 =CH₂ 4.8 - 5.0 Singlet
5 -CH₃ 1.7 - 1.9 Singlet
6 -NH₂ 1.5 - 2.5 Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number Carbon Predicted Chemical Shift (ppm)
1 -CH₂OH 65 - 70
2 -CH(NH₂) 55 - 60
3 =C(CH₃) 140 - 145
4 =CH₂ 110 - 115

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are summarized in the following table.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad
N-H (Amine) Stretching 3300 - 3500 Medium, Broad
C-H (sp³) Stretching 2850 - 3000 Medium
C-H (sp²) Stretching 3010 - 3100 Medium
C=C (Alkene) Stretching 1640 - 1680 Medium
C-O (Alcohol) Stretching 1050 - 1150 Strong
C-N (Amine) Stretching 1020 - 1250 Medium

Validation of Predicted Spectroscopic Data

The validation of these computational predictions is a critical step and is achieved through comparison with experimental data obtained from a synthesized sample of this compound.

Synthesis and Purification: The first step in validation is the chemical synthesis of this compound. The synthesized compound must then be rigorously purified, typically using techniques like column chromatography or distillation, to ensure that the spectroscopic data obtained is from the target molecule and not from impurities.

Experimental Spectroscopic Analysis: The purified sample would then be subjected to a suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

Comparison and Refinement: The experimental spectra would be compared with the predicted spectra. A close correlation between the experimental and predicted data would serve to validate the structure of the synthesized compound as this compound. Any significant discrepancies might suggest an incorrect structural assignment or the presence of unexpected stereochemical or conformational effects not accounted for in the initial computational models. In such cases, more advanced computational methods or further experimental work would be required to reconcile the differences.

The combination of spectroscopic prediction and experimental validation provides a robust framework for the unambiguous characterization of novel chemical entities like this compound.

Synthesis and Chemical Exploration of Analogues and Derivatives of 2 Amino 3 Methylbut 3 En 1 Ol

Structural Modifications and Homologation Strategies Applied to 2-Amino-3-methylbut-3-en-1-ol

Structural modification of the this compound framework involves altering its constituent functional groups or extending its carbon skeleton through homologation. These modifications are crucial for creating a library of related compounds for further investigation.

A key homologation strategy involves the radical addition to the alkene portion of the molecule. For instance, a photo-induced reaction can utilize alkyl-thiocyanates as group transfer radical addition (GTRA) reagents. rsc.org This method allows for the insertion of both a thiocyanate (B1210189) group and various alkyl groups onto alkenes like 3-methylbut-3-en-1-ol, effectively elongating the carbon chain. rsc.org

Another significant area of structural modification is the replacement of the primary functional groups—the hydroxyl and amino moieties—with other chemical entities. In analogous systems, such as (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284), the diphosphate group has been successfully replaced by more stable mimics like sulfonate, phosphonate, or phosphinophosphonate to enhance metabolic stability. academie-sciences.fr This approach of functional group substitution can be applied to this compound to generate novel derivatives.

Furthermore, protecting group chemistry is a common strategy to selectively modify one part of the molecule while leaving others intact. The amino group can be protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in unwanted side reactions during subsequent synthetic steps, such as oxidation or acylation.

Modification StrategyReagents/ConditionsTarget Site(s)OutcomeSource(s)
Homologation Alkyl-thiocyanates, Photocatalyst (e.g., PTH-3), Violet LEDsAlkene (C3=C4)Elongation of the carbon backbone, introduction of thiocyanate functionality. rsc.org
Functional Group Replacement Sodium sulfite, Mitsunobu reaction reagentsHydroxyl/Amino GroupConversion of hydroxyl or amino groups to sulfonate, phosphonate, etc. academie-sciences.fr
Protecting Group Chemistry Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Amino Group (C2)Formation of a Boc-protected amine, allowing for selective reactions at other sites.

Isomeric Studies and Reactivity Comparisons of this compound Isomers

The constitutional and stereoisomers of this compound exhibit distinct chemical properties and reactivity. The spatial arrangement of the amino and hydroxyl groups, as well as the position of the double bond, significantly influences their behavior in chemical reactions.

A notable comparison can be made between primary, secondary, and tertiary alcohol isomers. For example, 4-Amino-2-methylbut-3-en-2-ol, a tertiary alcohol isomer of the target compound, can be distinguished from a primary alcohol isomer using the Lucas Reagent (concentrated HCl and anhydrous ZnCl₂). doubtnut.com The tertiary alcohol reacts almost immediately to form an alkyl chloride, indicated by the rapid appearance of turbidity, whereas a primary alcohol would show no immediate reaction. doubtnut.com This difference in reactivity stems from the stability of the carbocation intermediate formed during the reaction.

The position of the hydroxyl group also impacts physical properties like solubility. Moving the hydroxyl group from the C1 position (a primary alcohol) to the C2 position (a secondary alcohol) can alter the molecule's solubility in various solvents. For example, the non-amino analogue 3-Methyl-2-butanol is miscible in ether and other alcohols but only slightly soluble in water, a property that is modified by the presence and position of the polar amino group in its analogues.

Isomer NameStructureClass of AlcoholKey Reactivity/Property DistinctionSource(s)
This compound PrimaryParent compound. nih.gov
4-Amino-2-methylbut-3-en-2-ol TertiaryReacts immediately with Lucas Reagent due to stable tertiary carbocation formation. doubtnut.comnih.gov
(S)-2-Amino-3-methylbutan-1-ol (L-Valinol) Primary (Saturated)A saturated stereoisomer, lacks the reactivity of the C=C double bond. Used to prepare chiral ligands. nist.govsigmaaldrich.com
3-Amino-3-methyl-2-butanol SecondaryDifferent solubility profile compared to the primary alcohol isomer.

Investigation of Structure-Reactivity Relationships in Modified this compound Systems

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The interplay between the alkene, the amino group, and the hydroxyl group dictates the molecule's behavior in chemical transformations.

The presence of the allylic system—where the C=C double bond is adjacent to the carbon bearing the hydroxyl group—is a critical factor. This arrangement influences the stability of reactive intermediates. For example, in reactions involving the loss of the hydroxyl group, such as dehydration or substitution with HBr, a resonance-stabilized allylic carbocation can be formed. pearson.com This stabilization can lead to the formation of multiple products, as the incoming nucleophile can attack at different positions. pearson.com

Similarly, in bromo-derivatives like 2-Bromo-3-methylbut-3-en-1-ol, the presence of the double bond and the hydroxyl group can affect the stability of carbocation intermediates formed during nucleophilic substitution reactions, thereby influencing the reaction pathway. The relationship between structure and reactivity is also evident in how modifications affect reaction kinetics. For unsaturated alcohols, factors such as the length of the carbon chain and the specific positions of the double bond and hydroxyl group can alter the rate constants of their reactions with atmospheric radicals like chlorine atoms. researchgate.net

Functionalization at Different Positions of the Carbon Backbone of this compound

The carbon backbone of this compound offers several positions for selective functionalization, enabling the synthesis of a wide array of derivatives. thieme-connect.de Predictable and selective transformations of the functional groups are fundamental to exploring the chemical space around this scaffold. thieme-connect.de

C1 (Hydroxymethyl Group): The primary alcohol at C1 is a prime site for oxidation. It can be selectively oxidized to form the corresponding aldehyde or further to a carboxylic acid. thieme-connect.de For example, the related compound 3-methylbut-3-en-1-ol can be oxidized to 3-methylbut-3-enoic acid using reagents like potassium permanganate (B83412).

C2 (Amino Group): The amino group at C2 can undergo various transformations. As previously mentioned, it can be protected to facilitate reactions elsewhere. It can also be acylated to form amides or participate in nucleophilic substitution reactions.

C3=C4 (Alkene): The terminal double bond is susceptible to a range of electrophilic addition and radical reactions. Iridium-catalyzed borylation of the C-H bonds of the alkene can generate vinylic or allylic boronates, which are valuable intermediates for subsequent carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. acs.org Other potential transformations include hydrohalogenation, hydration, and cyclopropanation. pearson.comthieme-connect.de

Position on BackboneType of FunctionalizationExample ReactionPotential Product(s)Source(s)
C1 OxidationOxidation with KMnO₄ or PCC2-Amino-3-methylbut-3-en-1-al, 2-Amino-3-methylbut-3-enoic acid thieme-connect.de
C2 AcylationReaction with an acid chloride (R-COCl)N-(1-hydroxy-3-methylbut-3-en-2-yl)amide
C3=C4 HydrohalogenationAddition of HBr3-Bromo-2-amino-3-methylbutan-1-ol pearson.com
C3=C4 BorylationIridium-catalyzed borylationVinylic or Allylic Boronate Esters acs.org
C3=C4 CyclopropanationReaction with a carbene source(1-(Aminomethyl)-2,2-dimethylcyclopropyl)methanol thieme-connect.de

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Amino-3-methylbut-3-en-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of α,β-unsaturated ketones or through epoxide ring-opening with ammonia under controlled pH and temperature. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic attack in epoxide reactions .
  • Catalysts : Palladium or nickel catalysts improve yields in reductive amination by suppressing side reactions .
  • Temperature : Lower temperatures (0–5°C) stabilize intermediates in epoxide pathways, while higher temperatures (60–80°C) accelerate reductive steps .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies the vinylic proton (δ 5.2–5.8 ppm) and hydroxyl/amino protons (δ 1.5–3.0 ppm). ¹³C NMR confirms the unsaturated carbon (δ 120–130 ppm) .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes the molecular ion peak at m/z 115.11 (C₅H₁₁NO) and fragments related to amine loss .

  • Infrared (IR) Spectroscopy : Peaks at 3300 cm⁻¹ (N-H/O-H stretch) and 1640 cm⁻¹ (C=C stretch) confirm functional groups .

    Table 1: Key Spectroscopic Data

    TechniqueKey Peaks/FeaturesReference
    ¹H NMRδ 5.6 (1H, d, J=10 Hz; C=CH)
    ¹³C NMRδ 128 (C=C), δ 62 (C-OH)
    HRMSm/z 115.11 (M+H⁺)

Advanced Research Questions

Q. How can competing reaction pathways be minimized during functionalization of this compound?

  • Methodological Answer :

  • Regioselectivity Control : Use sterically hindered bases (e.g., LDA) to direct alkylation to the less substituted amine site .
  • Protection Strategies : Temporary protection of the hydroxyl group with TBSCl prevents undesired oxidation during amine derivatization .
  • Catalytic Optimization : Pd/C with H₂ gas selectively reduces the alkene only when the amine is protonated, avoiding over-reduction .

Q. What strategies resolve contradictions in reported NMR chemical shifts for derivatives of this compound?

  • Methodological Answer :

  • Solvent Standardization : Compare shifts in deuterated DMSO vs. CDCl₃ to account for hydrogen bonding effects .
  • Paramagnetic Additives : Add Cr(acac)₃ to clarify splitting patterns in crowded regions (e.g., δ 2.0–3.0 ppm) .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict shifts within ±0.3 ppm of experimental data .

Q. How does stereoelectronic effects influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : The electron-rich alkene acts as a diene, with HOMO-LUMO gaps reduced by the electron-donating amino group, accelerating cycloaddition .

  • Steric Maps : Molecular dynamics simulations show that the methyl group at C3 hinders endo transition states, favoring exo adducts by >70% .

    Table 2: Computational Reactivity Insights

    ParameterValue (DFT/B3LYP)Impact on Reactivity
    HOMO Energy (eV)-6.2Enhanced diene character
    LUMO Energy (eV)-1.8Stabilizes electrophiles
    ΔH (kcal/mol)-22.4 (exo pathway)Thermodynamic preference

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Methodological Answer :

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) produce different crystalline forms. X-ray diffraction (XRD) is critical for phase identification .
  • Impurity Profiles : Residual solvents (e.g., DMF) depress melting points. Purity should be verified via HPLC (>98% area) .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • ADMET Predictors : Use SwissADME to estimate CYP450 interactions and plasma protein binding .
  • Metabolite Identification : GLORYx simulates Phase I/II metabolism, highlighting vulnerable sites (e.g., allylic oxidation at C3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.